molecular formula C13H17BN4O2 B14853358 2-(1H-Imidazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

2-(1H-Imidazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B14853358
M. Wt: 272.11 g/mol
InChI Key: VWIDGQKTERDQOK-UHFFFAOYSA-N
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Description

5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of an imidazole ring attached to a pyrazine ring, with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of the corresponding boronic acid with pinacol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Imidazole and Pyrazine Derivatives: Formed through substitution reactions .

Mechanism of Action

The mechanism of action of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The imidazole and pyrazine rings can also interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both imidazole and pyrazine rings, which provide additional sites for functionalization and interaction with biological targets. This makes it a versatile and valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H17BN4O2

Molecular Weight

272.11 g/mol

IUPAC Name

2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-11(8-16-10)18-6-5-15-9-18/h5-9H,1-4H3

InChI Key

VWIDGQKTERDQOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CN=C3

Origin of Product

United States

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